4-Bromo-5-(3-ethoxy-4-methoxybenzylamino)-3(2H)-pyridazinone
Overview
Description
4-Bromo-5-(3-ethoxy-4-methoxybenzylamino)-3(2H)-pyridazinone, also known as this compound, is a useful research compound. Its molecular formula is C14H16BrN3O3 and its molecular weight is 354.20 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyridazines - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Potential Anti-Inflammatory Agent : A study identified a related pyridazinone derivative with promising activity and selectivity towards PDE4B isoenzymes, suggesting potential use as an anti-inflammatory agent (Allart-Simon et al., 2021).
Applications in Organic Synthesis : The compound has been identified as a synthetic compound with potential applications in organic synthesis, indicating its utility in creating various complex molecules (Kamiya & Tanno, 1975).
Analgesic and Antipyretic Activities : Research has shown that this pyridazinone derivative has more potent analgesic and antipyretic activities than some commercial drugs, highlighting its potential in pain and fever management (Takaya & Sato, 1994).
Potential in Treating Asthma : Studies indicate that related compounds like NZ-107, which may share structural similarities, can inhibit antigen-induced bronchoconstriction in guinea pigs, suggesting potential benefits in treating asthmatic respiratory changes (Suda et al., 1993).
Vasorelaxant and Antiplatelet Activities : Certain pyridazinone derivatives have been found to have vasorelaxant and antiplatelet activities, which could be significant in cardiovascular therapies (Costas et al., 2010).
High Reactivity and Stability : A study found that a new pyridazinone derivative, presumably similar to 4-Bromo-5-(3-ethoxy-4-methoxybenzylamino)-3(2H)-pyridazinone, exhibits higher reactivity and stability compared to its parent compound (Kalai et al., 2021).
Herbicide Action : Pyridazinone herbicides have been shown to inhibit the Hill reaction and photosynthesis in barley, demonstrating their potential as effective herbicides (Hilton et al., 1969).
Inhibitory Effect on Allergic Reactions : NZ-107, a related pyridazinone derivative, has shown potent anti-allergic actions, including inhibiting antigen-induced contraction of human tracheal muscle and mediator release from human lung tissue and leukocytes, indicating potential use in allergy treatment (Nagai et al., 1993).
Properties
IUPAC Name |
5-bromo-4-[(3-ethoxy-4-methoxyphenyl)methylamino]-1H-pyridazin-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16BrN3O3/c1-3-21-12-6-9(4-5-11(12)20-2)7-16-10-8-17-18-14(19)13(10)15/h4-6,8H,3,7H2,1-2H3,(H2,16,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNIKAZNCSPYOED-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)CNC2=C(C(=O)NN=C2)Br)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16BrN3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80147927 | |
Record name | NZ 107 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80147927 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
107186-52-7 | |
Record name | NZ 107 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107186527 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NZ 107 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80147927 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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